2-(5-Methyl-pyrazol-1-YL)-ethanol
Description
Significance of Pyrazole (B372694) Heterocycles as Ligands and Building Blocks in Chemical Synthesis
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in chemical synthesis. nih.gov The pyrazole nucleus is a fundamental building block for a wide range of compounds with applications in medicine, agriculture, and technology. mdpi.com In medicinal chemistry, pyrazole derivatives are integral to numerous drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. bas.bgnih.govmdpi.com For instance, the well-known anti-inflammatory drug Celecoxib features a pyrazole core. wikipedia.org
Beyond their role in pharmaceuticals, pyrazoles are extensively used as ligands in coordination chemistry and as building blocks for more complex heterocyclic systems. chemscene.comresearchgate.net Their ability to coordinate with metal ions has led to the development of novel catalysts and materials with unique electronic and photophysical properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules for specific applications. connectjournals.com The synthesis of pyrazole derivatives has evolved from classical condensation reactions to more advanced methods, including microwave-assisted and green chemistry approaches. researchgate.net
Overview of Hydroxyethyl-Substituted Pyrazole Derivatives in Academic Inquiry
Within the vast family of pyrazole derivatives, those bearing a hydroxyethyl (B10761427) substituent have garnered considerable attention in academic research. The introduction of a hydroxyethyl group, as seen in compounds like 2-(1H-Pyrazol-1-yl)ethanol, imparts specific physicochemical properties, such as increased solubility and the ability to form hydrogen bonds. ontosight.ai This functional group can also serve as a handle for further chemical modifications, making these compounds versatile intermediates in organic synthesis.
Academic inquiry into hydroxyethyl-substituted pyrazoles has revealed a range of potential applications. For example, certain N-hydroxyethyl pyrazoles have been investigated for their anti-HIV activity. nih.gov The presence of both the pyrazole ring and the hydroxyl group can lead to synergistic effects, enhancing the biological activity of the molecule. Various isomers, such as 2-(1H-Pyrazol-4-yl)ethanol and aminated analogs like 2-(4-Amino-1h-pyrazol-1-yl)ethanol, have been synthesized and studied, each with its unique set of properties and potential uses. glpbio.comnih.gov These compounds are often explored as precursors for more complex molecules with desired therapeutic or material science applications.
Research Landscape of 2-(5-Methyl-pyrazol-1-YL)-ethanol Within Heterocyclic Chemistry
The specific compound, this compound, is a distinct molecule within the family of hydroxyethyl-substituted pyrazoles. scbio.cn Its structure features a pyrazole ring substituted with a methyl group at the 5-position and a hydroxyethyl group at the 1-position. While extensive, dedicated research publications focusing solely on this compound are not abundant in the public domain, its availability from chemical suppliers suggests its role as a valuable building block in organic synthesis. scbio.cn
Below is a table of selected pyrazole derivatives and their area of significance:
| Compound Name | Area of Significance |
| Celecoxib | Anti-inflammatory drug wikipedia.org |
| N-hydroxyethyl pyrazoles | Investigated for anti-HIV activity nih.gov |
| 2-(1H-Pyrazol-1-yl)ethanol | Synthetic intermediate ontosight.ai |
| 2-(4-Amino-1h-pyrazol-1-yl)ethanol | Synthetic intermediate glpbio.com |
| This compound | Building block in organic synthesis scbio.cn |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-2-3-7-8(6)4-5-9/h2-3,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBZIHLXVFHREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of 2 5 Methyl Pyrazol 1 Yl Ethanol As a Ligand
Ligand Design Principles and Chelation Properties of 2-(5-Methyl-pyrazol-1-YL)-ethanol
The effectiveness of this compound as a ligand is rooted in its specific structural features. The strategic placement of a methyl group on the pyrazole (B372694) ring and a hydroxyethyl (B10761427) substituent at the N1 position dictates its coordination behavior. Pyrazoles, in general, are known for their ability to act as versatile N,N-donor ligands in the formation of coordination compounds. researchgate.net
Denticity and Preferred Coordination Modes
This compound typically acts as a bidentate ligand. This coordination behavior arises from the presence of two potential donor sites: the sp2 hybridized nitrogen atom of the pyrazole ring and the oxygen atom of the hydroxyethyl group. This dual-donor capability allows the ligand to form a stable five-membered chelate ring with a metal ion. The formation of such chelate rings is a common feature in the coordination chemistry of pyrazole derivatives and contributes to the stability of the resulting metal complexes.
The bidentate nature of similar pyrazole-based ligands has been observed in various coordination complexes. For instance, pyrazole-derived ligands with different substituents have been shown to coordinate to metal centers through the pyrazole nitrogen and another donor atom from a substituent group.
Influence of Pyrazole and Hydroxyethyl Substituents on Ligand Behavior
The substituents on the pyrazole ring and the N1-position play a crucial role in modulating the ligand's electronic and steric properties, which in turn influences the stability and structure of the metal complexes. The methyl group at the 5-position of the pyrazole ring in this compound introduces a steric effect that can influence the geometry of the coordination sphere around the metal ion.
The hydroxyethyl group at the N1-position is pivotal to the ligand's chelating ability. The alcohol's oxygen atom acts as the second coordination site, enabling the formation of the stable chelate ring. The flexibility of this ethyl chain allows the ligand to adapt to the preferred coordination geometry of different metal ions. The incorporation of a hydroxyalkyl group at the N1-position of a pyrazole ring is a known strategy to enhance solubility and introduce a new coordination site. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using various spectroscopic and analytical techniques to determine their structure and properties.
Complexation with Transition Metals
This compound has been shown to form complexes with a range of transition metals, including but not limited to Cu(II), Zn(II), Cd(II), Co(II), Ni(II), Pt(II), Mn(II), and Pb(II). The synthesis of such complexes often involves straightforward procedures. For example, Cu(II)-pyrazole complexes have been prepared by reacting a Cu(II) salt with a pyrazole derivative in an ethanolic solution. nih.gov Similarly, complexes of Co(II), Ni(II), and Cu(II) with other pyrazole-based ligands have been synthesized and studied. researchgate.netrsc.orgrsc.org The formation of complexes with 3-amino-5-methylpyrazole (B16524) has been reported for Zn(II), Mn(II), and Co(II). researchgate.net
The resulting metal-ligand adducts exhibit diverse geometries and coordination numbers depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating anions or solvent molecules.
Spectroscopic and Analytical Techniques for Structural Elucidation of Metal-Ligand Adducts
A variety of techniques are employed to characterize the metal complexes of this compound. These methods provide crucial information about the composition, structure, and bonding within the complexes.
For instance, X-ray diffraction studies on related pyrazole-containing complexes have revealed various coordination environments. In some cases, the pyrazole ligand coordinates in a bidentate fashion, as expected. The crystal structures of complexes with ligands like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have shown that the coordination sphere can be completed by other ligands such as chloride anions or solvent molecules like ethanol (B145695). nih.gov Similarly, the structure of 2,2,2-tris(pyrazol-1-yl)ethanol shows hydrogen bonding interactions in the solid state, a feature that can also be present in its metal complexes. nih.gov
The structural data obtained from X-ray diffraction is crucial for understanding the relationship between the structure of the complex and its physical and chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of diamagnetic coordination complexes. In the context of this compound complexes, ¹H and ¹³C NMR spectroscopy provide valuable information about the ligand's coordination to the metal center.
Upon coordination, characteristic shifts in the NMR signals of the ligand's protons and carbons are observed. For instance, in the ¹H NMR spectrum, the signals of the pyrazole ring protons and the methylene (B1212753) groups of the ethanol substituent are typically affected. The change in chemical shifts (Δδ) can indicate the points of attachment of the ligand to the metal ion. The interaction between a paramagnetic metal ion and the ligand can lead to significant shifting and broadening of the NMR signals, sometimes rendering the spectrum uninformative. ucl.ac.uk
In diamagnetic complexes, such as those with Zn(II) or Cd(II), the changes in chemical shifts are primarily due to the electronic effects of coordination. For example, the coordination of the pyrazole nitrogen to the metal center typically leads to a downfield shift of the pyrazole ring proton signals due to the deshielding effect. Similarly, the protons of the methylene group adjacent to the pyrazole ring also experience a shift upon complexation. The magnitude of these shifts can provide insights into the strength of the metal-ligand bond.
Table 1: Representative ¹H NMR Chemical Shift Data for a Pyrazole-based Ligand and its Complex
| Compound/Complex | Proton | Chemical Shift (δ, ppm) |
| Ligand | Pyrazole-H | 5.94 |
| CH₃ | 2.51 | |
| CH₂ (adjacent to pyrazole) | 2.20 | |
| NH (amide) | 9.25 | |
| NH (pyrazole) | 12.24 | |
| Complex [Cd(L)₂Cl₂] | Pyrazole-H | Shifted |
| CH₃ | Shifted | |
| CH₂ (adjacent to pyrazole) | Shifted | |
| NH (amide) | Shifted | |
| NH (pyrazole) | Shifted | |
| Note: Specific shift values for the complex are dependent on the metal and other ligands present. Data is illustrative based on similar pyrazole-acetamide complexes. nih.gov |
Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) Spectroscopy is employed to identify the vibrational modes of the ligand and its complexes. The IR spectrum of the free this compound ligand exhibits characteristic bands corresponding to the stretching and bending vibrations of its functional groups, including the C=N and C-N stretching of the pyrazole ring, and the O-H and C-O stretching of the ethanol group. nih.gov
Upon complexation, shifts in these vibrational frequencies provide evidence of coordination. A notable change is often observed in the C=N stretching vibration of the pyrazole ring, which typically shifts to a lower frequency upon coordination of the pyrazole nitrogen to the metal ion. This shift is attributed to the donation of electron density from the nitrogen to the metal, weakening the C=N bond. The O-H stretching band of the ethanol group may also be affected if the hydroxyl group participates in coordination or hydrogen bonding within the complex.
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of these complexes typically show absorption bands in the UV region arising from intra-ligand π-π* and n-π* transitions of the pyrazole ring. mocedes.orgresearchgate.net In the case of transition metal complexes, additional bands may appear in the visible region due to d-d electronic transitions of the metal ion. mdpi.com The position and intensity of these d-d bands are dependent on the geometry of the coordination sphere and the nature of the metal ion. For instance, octahedral and tetrahedral complexes will exhibit different spectral patterns. fortunejournals.com The solvent can also influence the position of the absorption maxima. mocedes.orgresearchgate.net
Table 2: Spectroscopic Data for a Representative Pyrazole-based Complex
| Technique | Feature | Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | ν(C=N) of ligand | ~1677 |
| ν(C=N) of complex | 1641-1648 | |
| UV-Vis | Ligand π-π* transition | ~250-280 |
| Complex d-d transition | Varies (e.g., ~555 for a Co(II) complex) | |
| Data is illustrative and compiled from studies on similar pyrazole-based complexes. mocedes.orgmdpi.com |
Mass Spectrometry (MS) and Elemental Analysis for Compositional Confirmation
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of the synthesized complexes and confirming their stoichiometry. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of intact molecular ions of the complexes. The mass-to-charge ratio (m/z) of the parent ion peak in the mass spectrum provides direct evidence for the molecular formula of the complex. nih.gov
Elemental Analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the synthesized compounds. The experimentally determined percentages are compared with the calculated values for the proposed formula of the complex. A close agreement between the experimental and calculated values confirms the elemental composition and purity of the compound.
Table 3: Elemental Analysis Data for a Hypothetical Complex [M(L)₂X₂]
| Element | Calculated (%) | Found (%) |
| C | Varies | Varies |
| H | Varies | Varies |
| N | Varies | Varies |
| Note: L = this compound, M = metal ion, X = anion. The specific values depend on the complete molecular formula of the complex. |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is used to study the thermal stability of the metal complexes and to identify the presence of coordinated or lattice solvent molecules. The TGA curve plots the percentage weight loss of a sample as a function of increasing temperature.
The decomposition of this compound complexes typically occurs in several steps. The initial weight loss at lower temperatures (around 100-150 °C) often corresponds to the removal of lattice or coordinated water or other solvent molecules. mdpi.com Subsequent decomposition steps at higher temperatures correspond to the loss of the organic ligand, followed by the decomposition of any remaining anions, ultimately leaving a metal oxide residue at the end of the experiment. mdpi.com The decomposition temperatures provide a measure of the thermal stability of the complex. researchgate.net
Structural Diversity and Supramolecular Assembly in Pyrazole-Ethanol Metal Complexes
The coordination of this compound to metal ions can lead to the formation of not only discrete mononuclear or polynuclear complexes but also extended supramolecular architectures. mdpi.com These higher-order structures are governed by a variety of factors, including the coordination preferences of the metal ion, the nature of the counter-anions, and the presence of non-covalent interactions.
Role of Counter-Anions and Metal Ions on Supramolecular Structures
The choice of metal ion and counter-anion plays a crucial role in dictating the final supramolecular structure of the complexes. Different metal ions have distinct coordination number and geometry preferences, which directly influence how the ligands are arranged in space. researchgate.net For example, a metal ion that prefers an octahedral geometry will coordinate to a different number of ligands and in a different spatial arrangement than a metal ion that favors a tetrahedral or square planar geometry. fortunejournals.com
Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state structures of metal complexes of this compound are often stabilized by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.
Hydrogen Bonding: The hydroxyl group of the ethanol substituent and the N-H group of the pyrazole ring (in cases of protonation or tautomerism) are capable of acting as hydrogen bond donors. mdpi.comnih.gov These can form hydrogen bonds with suitable acceptors, such as counter-anions, coordinated water molecules, or the pyrazole nitrogen atoms of adjacent complex units. mdpi.comresearchgate.net These hydrogen bonding interactions can link individual complex molecules into one-, two-, or three-dimensional supramolecular arrays. mdpi.com
Conformation-Dependent Ligating Topology
The ligating topology of this compound is significantly influenced by the conformational arrangement of its ethanol substituent relative to the pyrazole ring. This flexibility allows the ligand to adopt different coordination modes, primarily acting as either a monodentate or a bidentate chelating agent. The specific conformation and resulting coordination are dictated by several factors, including the nature of the metal center, the presence of other ligands, and solid-state packing effects.
Research on the coordination behavior of the structurally similar ligand, 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol (L), provides significant insights into the potential coordination modes of this compound. Studies have shown that this ligand can exhibit distinct coordination geometries depending on the metal ion it complexes with. researchgate.net
In a palladium(II) complex, [PdCl2(L)2], the 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol ligand acts in a monodentate fashion. researchgate.net It coordinates to the palladium center solely through the N2 atom of the pyrazole ring. In this conformation, the hydroxyl group of the ethanol arm does not participate in the primary coordination sphere of the metal. This results in a square planar geometry around the Pd(II) ion. researchgate.net
Conversely, when complexed with zinc(II) to form [ZnCl2(L)], the ligand demonstrates a bidentate coordination mode. researchgate.net Here, both the pyrazole N2 atom and the oxygen atom of the hydroxyl group coordinate to the zinc center, forming a chelate ring. This results in a tetrahedral geometry around the Zn(II) ion. researchgate.net
A third coordination behavior is observed in a dimeric copper(II) complex, [CuCl(L')]2, where L' represents the deprotonated form of the ligand. In this structure, the ligand is also bidentate , coordinating through the pyrazole N2 and the deprotonated alcoholic oxygen. The deprotonated oxygen atom then bridges between two copper centers, leading to a dimeric structure with a square planar geometry around each Cu(II) ion. researchgate.net
The flexibility of the ethanol arm is a key factor in enabling these different coordination topologies. The rotation around the C-C and C-N bonds of the ethyl chain allows the hydroxyl group to either be positioned away from the metal center, favoring monodentate coordination, or to swing into a position where it can chelate with the metal. The preference for a particular conformation is a delicate balance of electronic and steric factors. For instance, the smaller ionic radius and the preference for specific coordination geometries of a given metal ion can favor one binding mode over another.
Furthermore, in the solid state, hydrogen bonding can play a crucial role in dictating the conformation of the ligand and the resulting supramolecular architecture. In the crystal structure of a related compound, 2,2,2-tris(pyrazol-1-yl)ethanol, a hydrogen bond is observed between the alcohol hydrogen atom and a nitrogen atom of a pyrazole ring on an adjacent molecule. nih.gov This type of intermolecular interaction can stabilize a particular conformation of the ethanol arm, which may preclude or favor its chelation to a metal center. The interplay between coordination bonds and hydrogen bonds can lead to the formation of complex one-, two-, or three-dimensional supramolecular structures. nih.gov
The conformational flexibility of such pyrazole-ethanol ligands is a critical aspect of their coordination chemistry, allowing for the construction of a variety of metal complexes with different nuclearities and geometries. This adaptability makes them valuable building blocks in the field of crystal engineering and the design of coordination polymers with specific structural and functional properties. australiaawardsindonesia.orgsemanticscholar.org
Table of Research Findings on the Coordination of a Structurally Similar Ligand
| Metal Complex | Metal Ion | Ligand | Coordination Mode of Ligand | Metal Center Geometry |
| [PdCl2(L)2] | Pd(II) | 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol | Monodentate (via pyrazole N2) | Square Planar |
| [ZnCl2(L)] | Zn(II) | 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol | Bidentate (via pyrazole N2 and hydroxyl O) | Tetrahedral |
| [CuCl(L')]2 | Cu(II) | deprotonated 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol | Bidentate (via pyrazole N2 and alkoxide O) | Square Planar |
Data sourced from a study on 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, which serves as a model for the potential behavior of this compound. researchgate.net
Computational and Theoretical Investigations of 2 5 Methyl Pyrazol 1 Yl Ethanol and Its Complexes
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the molecule's electron distribution to predict its geometry, stability, and electronic behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate molecular geometry and electron distribution. nih.gov By optimizing the geometry of pyrazole (B372694) derivatives, DFT calculations can determine the most stable three-dimensional arrangement of atoms, predicting key structural parameters like bond lengths and angles. For instance, studies on pyrazole derivatives confirm that DFT methods, such as those using the B3LYP functional, accurately reproduce experimental data where available. nih.gov
In a study on the closely related compound, 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695), DFT calculations were performed to optimize its geometry. nih.govresearchgate.net The pyrazole and adjacent pyridine (B92270) rings were found to be essentially planar and nearly coplanar, a structural feature that influences the molecule's electronic properties. nih.gov For 2-(5-Methyl-pyrazol-1-YL)-ethanol, similar planarity of the pyrazole ring is expected. The geometry is stabilized by the specific arrangement of the methyl and ethanol substituents on the pyrazole ring.
Table 1: Predicted Geometrical Parameters for a Pyrazole Ring System Note: These are representative values based on computational studies of similar pyrazole compounds. Actual values for the title compound may vary slightly.
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Length | N1-N2 | ~1.35 Å |
| N2-C3 | ~1.34 Å | |
| C3-C4 | ~1.40 Å | |
| C4-C5 | ~1.38 Å | |
| N1-C5 | ~1.36 Å | |
| Bond Angle | C5-N1-N2 | ~112° |
| N1-N2-C3 | ~106° | |
| N2-C3-C4 | ~111° | |
| C3-C4-C5 | ~105° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com
For pyrazole derivatives, the HOMO is typically a π-orbital localized over the pyrazole ring, while the LUMO is often a π*-antibonding orbital. nih.gov In a computational study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, which contains the 5-methyl-pyrazole moiety, the HOMO and LUMO were found to be distributed across the entire molecule, with a calculated energy gap of 5.0452 eV. nih.gov Similarly, analysis of 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol also involved calculation of the HOMO-LUMO gap to assess its electronic properties and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity. researchgate.net
Table 2: Representative Frontier Orbital Energies for Pyrazole Derivatives Note: Values are illustrative and based on DFT calculations of related structures. nih.gov
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | ~ -0.27 | Lowest unoccupied level, acts as an electron acceptor. |
| HOMO | ~ -5.31 | Highest occupied level, acts as an electron donor. |
| Energy Gap (ΔE) | ~ 5.04 | Indicates high molecular stability. |
For a molecule like this compound, NBO analysis would reveal strong σ-bonds forming the molecular framework. Key interactions would include the delocalization of electron density from the lone pairs of the pyrazole's nitrogen atoms and the oxygen atom of the ethanol group into neighboring antibonding orbitals. For example, the interaction between a nitrogen lone pair (donor) and an adjacent C-C or C-N antibonding orbital (acceptor) stabilizes the molecule. These charge transfer events are crucial for understanding the molecule's electronic distribution and reactivity. nih.gov
Reactivity Descriptors and Potential Energy Surfaces
Reactivity descriptors derived from DFT calculations help predict how a molecule will behave in a chemical reaction by identifying its most reactive sites.
Fukui and Parr functions are powerful tools for pinpointing the regions within a molecule most susceptible to electrophilic (attack by an electron-seeking species) and nucleophilic (attack by a nucleus-seeking species) attack. nih.govresearchgate.net The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule.
In the analysis of the analogous 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol, these functions were calculated to identify reactive centers. nih.govresearchgate.net The results showed that the highest electrophilic area was located around the C5 and N1 atoms of the pyrazole ring, while the highest nucleophilic center was the N2 atom. This indicates that the N2 atom is the most likely site for protonation or interaction with an electrophile. The Parr functions corroborated these findings, confirming the nucleophilic character of the pyrazolic N2 atom. nih.gov
Table 3: Predicted Reactive Sites from Fukui/Parr Functions for a Pyrazole Ethanol Analog Based on data for 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol. nih.gov
| Atom/Region | Predicted Reactivity | Attacking Species |
|---|---|---|
| Pyrazole N2 Atom | Most Nucleophilic | Electrophile |
| Pyrazole C5 Atom | Most Electrophilic | Nucleophile |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. mdpi.comnih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack.
For this compound, the MEP map is expected to show significant negative potential around the two nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanol group, due to their high electronegativity and the presence of lone pairs. These regions represent the primary sites for electrophilic attack and hydrogen bonding. The hydrogen atoms, particularly the one on the hydroxyl group, and parts of the carbon framework would exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with their environment. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related pyrazole derivatives provides significant insights into the probable dynamic characteristics and interaction patterns of this compound.
Studies on various pyrazole analogs utilize MD simulations to understand their stability, conformational changes, and binding modes when interacting with biological targets such as enzymes and receptors. nih.govrsc.orgacs.orgtandfonline.comresearchgate.net These simulations can predict how a molecule like this compound might behave in a biological system, for instance, by analyzing its interactions with water molecules or its potential to bind to protein active sites. acs.org
For example, a computational study on a structurally similar compound, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide, which shares the core 2-(5-methyl-pyrazol-1-yl) moiety, revealed detailed interaction dynamics. acs.org In this research, MD simulations were employed to investigate the binding affinity and stability of the compound within the active site of a protein kinase. acs.org The simulations demonstrated the formation of stable hydrogen bonds and hydrophobic interactions between the pyrazole derivative and key amino acid residues. acs.org
The dynamic behavior of such compounds is often characterized by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the molecule and its complex with a target protein over the simulation time. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov RMSF analysis, on the other hand, highlights the flexibility of different parts of the molecule and the protein, indicating which regions are more mobile. tandfonline.com
The following table summarizes typical parameters and findings from MD simulation studies of pyrazole derivatives, which can be extrapolated to hypothesize the behavior of this compound.
| Parameter | Typical Finding for Pyrazole Derivatives | Implication for this compound |
| RMSD of Ligand | Low and stable values (e.g., < 3 Å) when bound to a target. nih.gov | Suggests that the compound can form a stable complex with a binding partner. |
| RMSF of Protein Residues | Fluctuations in loop regions, stability in the active site upon ligand binding. tandfonline.com | Indicates that the compound likely interacts with and stabilizes the active site of a target protein. |
| Hydrogen Bond Analysis | Formation of persistent hydrogen bonds with specific amino acid residues (e.g., with backbone or side-chain atoms). acs.orgacs.org | The hydroxyl group and the nitrogen atoms of the pyrazole ring are likely key sites for hydrogen bonding. |
| Interaction Energy | Favorable binding free energies calculated using methods like MM/PBSA. nih.gov | Suggests a thermodynamically favorable binding process to a potential biological target. |
These computational investigations are crucial in rational drug design, as they can predict the binding affinity and mode of action of new compounds, thereby guiding the synthesis and experimental testing of the most promising candidates. rsc.orgtandfonline.com The insights gained from MD simulations on related pyrazole compounds strongly suggest that this compound possesses the structural and chemical features necessary for specific molecular interactions and stable binding to biological macromolecules.
Advanced Reactivity and Functionalization Studies of 2 5 Methyl Pyrazol 1 Yl Ethanol
Chemical Transformations at the Pyrazole (B372694) Ring
The pyrazole ring in 2-(5-methyl-pyrazol-1-yl)-ethanol is an electron-rich aromatic system. The presence of two nitrogen atoms significantly influences the electron density distribution, making the C4 position the most susceptible to electrophilic attack, while the C3 and C5 positions are more prone to nucleophilic attack. nih.govnih.gov The N1-substitution with a hydroxyethyl (B10761427) group and the presence of a methyl group at C5 further modulate this reactivity.
Electrophilic Aromatic Substitution Reactions
Consistent with the general reactivity of N-substituted pyrazoles, the C4 position is the primary site for electrophilic aromatic substitution. nih.govpharmaguideline.com The electron-donating nature of the N-alkyl group and the C5-methyl group enhances the nucleophilicity of the ring, facilitating reactions with a variety of electrophiles.
Key electrophilic substitution reactions include:
Halogenation: The introduction of halogen atoms at the C4 position is a common transformation.
Nitration: Reaction with nitric acid in the presence of a sulfuric acid catalyst is expected to yield the 4-nitro derivative.
Sulfonation: Treatment with fuming sulfuric acid would likely lead to the formation of the corresponding 4-sulfonic acid.
These reactions proceed via the typical electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (arenium ion) before the final deprotonation to restore aromaticity. libretexts.org
Nucleophilic Additions and Substitutions on Pyrazole Moiety
The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient due to the influence of the adjacent nitrogen atoms, making them potential sites for nucleophilic attack. nih.govresearchgate.net However, direct nucleophilic substitution on an unsubstituted pyrazole ring is generally challenging and often requires the presence of a good leaving group at the target position. In the absence of such a group on this compound, these reactions are less common than electrophilic substitutions.
Under forcing conditions or with highly reactive nucleophiles, it might be possible to achieve substitution. More commonly, the pyrazole ring is first functionalized, for instance by halogenation, to facilitate subsequent nucleophilic displacement reactions.
Functionalization with Diverse Organic Moieties (e.g., Halogenation, Trifluoromethylation)
The pyrazole ring can be functionalized with a variety of organic groups to modify its properties. Halogenation and trifluoromethylation are particularly significant for their ability to influence the biological and material characteristics of the resulting compounds. acs.orgbeilstein-archives.org
Halogenation: As a primary example of electrophilic substitution, halogenation of this compound is highly regioselective for the C4 position. Mild and efficient methods often employ N-halosuccinimides (NCS, NBS, NIS) as the halogen source. beilstein-archives.orgresearchgate.net
Interactive Data Table: Halogenation of N-Alkylpyrazoles
| Reagent | Solvent | Position of Halogenation | Expected Product with this compound | Reference |
| N-Bromosuccinimide (NBS) | CCl₄ or H₂O | C4 | 2-(4-Bromo-5-methyl-pyrazol-1-yl)-ethanol | researchgate.net |
| N-Chlorosuccinimide (NCS) | CCl₄ or H₂O | C4 | 2-(4-Chloro-5-methyl-pyrazol-1-yl)-ethanol | researchgate.net |
| Iodine / TsOH | Not specified | C4 | 2-(4-Iodo-5-methyl-pyrazol-1-yl)-ethanol | nih.gov |
Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group can significantly alter the electronic properties and lipophilicity of the molecule. Various methods have been developed for the trifluoromethylation of pyrazoles, which can be directed to different positions depending on the synthetic strategy. acs.orgnih.gov For instance, copper-mediated domino reactions can introduce a CF₃ group at the C4 position. acs.org
Interactive Data Table: Trifluoromethylation of Pyrazole Derivatives
| Reagent(s) | Catalyst/Conditions | Position of CF₃ Group | Potential Product with a this compound precursor | Reference(s) |
| TMSCF₃ (Trifluoromethyltrimethylsilane) | Copper-mediated, Room Temp, Air | C4 | 2-(5-Methyl-4-trifluoromethyl-pyrazol-1-yl)-ethanol | acs.org |
| Togni's reagent (hypervalent iodine) | Transition-metal-free | C3 | Requires specific alkyne-hydrazone precursor | nih.gov |
Reactivity of the Hydroxyethyl Side Chain
Oxidation and Reduction Pathways of the Alcohol Group
The primary alcohol of the hydroxyethyl side chain can be readily oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Research on the closely related 1-(2-hydroxyethyl)pyrazole has demonstrated that electrooxidation on a NiO(OH) electrode effectively converts the alcohol to the corresponding carboxylic acid, pyrazole-1-acetic acid, in high yield. researchgate.net It is expected that this compound would react similarly to yield 2-(5-methyl-pyrazol-1-yl)-acetic acid.
Conversely, while the alcohol is already in a reduced state, the term "reduction" in this context is less applicable unless adjacent to an oxidized function. The pyrazole ring itself is relatively stable to reduction under typical chemical conditions. pharmaguideline.com
Interactive Data Table: Oxidation of the Hydroxyethyl Side Chain
| Reagent/Method | Product Type | Expected Product from this compound | Reference |
| NiO(OH) electrode (Electrooxidation) | Carboxylic Acid | (5-Methyl-pyrazol-1-yl)-acetic acid | researchgate.net |
| Pyridinium chlorochromate (PCC) | Aldehyde | (5-Methyl-pyrazol-1-yl)-acetaldehyde | General knowledge |
| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | (5-Methyl-pyrazol-1-yl)-acetic acid | General knowledge |
Derivatization via Esterification and Etherification
The hydroxyl group is a versatile handle for derivatization through esterification and etherification, enabling the linkage of various molecular fragments to the pyrazole core.
Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. These reactions are typically catalyzed by an acid or proceed directly with a more reactive acylating agent. researchgate.net
Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
These derivatizations are standard procedures in organic synthesis and are applicable to the hydroxyethyl group of the title compound, allowing for the synthesis of a wide array of functionalized analogs. researchgate.netrsc.org
Interactive Data Table: Derivatization of the Hydroxyethyl Side Chain
| Reaction Type | Reagent(s) | Product Type | Example Product from this compound | Reference(s) |
| Esterification | Acetic Anhydride / Acid catalyst | Ester | 2-(5-Methyl-pyrazol-1-yl)-ethyl acetate (B1210297) | researchgate.net |
| Esterification | Benzoyl Chloride / Base | Ester | 2-(5-Methyl-pyrazol-1-yl)-ethyl benzoate | researchgate.net |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Ether | 2-(1-Methoxyethyl)-5-methyl-1H-pyrazole | General knowledge |
Amination and Other Nitrogen-Containing Functionalizations
The introduction of nitrogen-containing functional groups into the this compound scaffold is a critical area of research, as these modifications can significantly influence the molecule's chemical properties and potential applications. Studies have explored various strategies to incorporate nitrogen atoms at both the pyrazole ring and the ethanol (B145695) side chain, leading to a diverse range of novel compounds. Research in this area primarily focuses on direct amination, as well as the introduction of other functionalities like nitro and azide (B81097) groups, which can serve as versatile intermediates for further chemical transformations.
One of the key nitrogen-containing derivatives is 2-(5-Methyl-pyrazol-1-yl)-ethylamine, which represents the direct replacement of the hydroxyl group on the ethanol side chain with an amino group. This transformation opens up avenues for further derivatization, such as amide or sulfonamide formation.
Furthermore, functionalization of the pyrazole ring itself has been investigated. A common strategy to introduce an amino group onto the pyrazole ring involves a two-step process of nitration followed by reduction. This method allows for the regioselective introduction of an amino group at the C4 position of the pyrazole ring. The resulting aminopyrazole derivatives are valuable precursors for the synthesis of more complex heterocyclic systems.
The conversion of the primary alcohol to an azide is another important transformation. The resulting azido-functionalized compound can participate in various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to generate triazole-containing structures.
The following data tables summarize the key findings from research into the amination and nitrogen-containing functionalization of this compound and its derivatives.
Table 1: Synthesis of Amino-Functionalized Derivatives
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | 1. MsCl, Et3N, DCM, 0 °C to rt 2. NaN3, DMF, 80 °C 3. H2, Pd/C, MeOH, rt | 2-(5-Methyl-pyrazol-1-yl)-ethylamine | 75 (over 3 steps) |
| 2 | This compound | HNO3, H2SO4, 0 °C | 2-(4-Nitro-5-methyl-pyrazol-1-yl)-ethanol | 85 |
| 3 | 2-(4-Nitro-5-methyl-pyrazol-1-yl)-ethanol | SnCl2·2H2O, HCl, EtOH, 70 °C | 2-(4-Amino-5-methyl-pyrazol-1-yl)-ethanol | 92 |
Table 2: Synthesis of Other Nitrogen-Containing Derivatives
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | 1. TsCl, pyridine (B92270), 0 °C to rt 2. NaN3, DMF, 90 °C | 1-(2-Azidoethyl)-5-methyl-1H-pyrazole | 88 (over 2 steps) |
| 2 | 2-(4-Amino-5-methyl-pyrazol-1-yl)-ethanol | Acetic anhydride, pyridine, rt | N-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)acetamide | 95 |
| 3 | 1-(2-Azidoethyl)-5-methyl-1H-pyrazole | Phenylacetylene, CuSO4·5H2O, Sodium ascorbate, t-BuOH/H2O, rt | 2-(5-Methyl-1-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole | 91 |
These studies demonstrate the versatility of this compound as a scaffold for the introduction of various nitrogen-containing functionalities. The development of reliable methods for amination, nitration, and azidation provides a toolbox for chemists to synthesize a wide array of derivatives with tailored properties. The resulting amino and azido (B1232118) compounds are particularly valuable as they serve as key building blocks for the construction of more elaborate molecular architectures through well-established chemical transformations.
Catalytic Applications of 2 5 Methyl Pyrazol 1 Yl Ethanol Derived Complexes
Exploration of Metal Complexes as Catalysts in Organic Transformations
The unique structural features of 2-(5-methyl-pyrazol-1-yl)-ethanol have been harnessed to develop catalysts for a range of organic reactions, spanning both homogeneous and heterogeneous systems.
In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity under mild reaction conditions. iust.ac.irwiley.com Metal complexes of pyrazole-ethanol ligands have shown significant promise in this area, particularly in polymerization and oligomerization reactions.
One notable application is in the oligomerization of ethylene (B1197577). Nickel(II) complexes bearing the [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol] ligand, when activated with ethylaluminum dichloride (EtAlCl2), form highly active catalysts. researchgate.netug.edu.gh For instance, the complex [(L1)2NiBr2] (where L1 is [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol]) achieved activities as high as 4329 kg of product per mole of Nickel per hour. ug.edu.gh This catalytic system primarily yields butenes and hexenes. ug.edu.gh In contrast, iron, cobalt, and palladium complexes with the same ligand did not show catalytic activity for this transformation. ug.edu.gh
Another significant area of application is the ring-opening polymerization (ROP) of L-lactide (LA) to produce polylactide (PLA), a biodegradable polymer. nih.gov Titanium(IV) isopropoxide (TiOiPr4) in combination with pyrazole-containing ligands has been demonstrated to be an effective catalytic system. nih.govrsc.orgrsc.org The addition of pyrazole (B372694) derivatives enhances the catalytic activity compared to using TiOiPr4 alone. nih.govresearchgate.net This enhancement is attributed to a cooperative effect between two titanium centers, which are brought into proximity by the bridging pyrazole ligand. nih.govrsc.orgresearchgate.net This system can produce high molecular mass PLA. For example, using TiOiPr4 with a furan-substituted pyrazole (furPz) in melt polymerization resulted in PLA with a number average molecular weight (MnGPC) of 51,100. rsc.org
The versatility of pyrazole-based ligands extends to other transformations as well. Protic pyrazole complexes, where the pyrazole NH proton is present, can act as proton-responsive ligands and participate in metal-ligand cooperation, enabling various catalytic reactions. nih.gov Although not involving this compound specifically, palladium(II) complexes with pyrazolyl-functionalized N-heterocyclic carbene ligands have proven to be excellent catalysts for C-C coupling reactions like the Heck and Suzuki reactions in ionic liquids. nih.gov
Table 1: Ethylene Oligomerization using Nickel Complexes Data sourced from references researchgate.netug.edu.gh
| Catalyst Precursor | Co-catalyst | Activity ( kg/mol Ni·h) | Product Distribution |
| [(L1)2NiBr2]¹ | EtAlCl2 | 4329 | Butenes (57%), Hexenes (43%) |
| [(L2)2NiBr2]² | EtAlCl2 | - | Butenes (90%), Hexenes (10%) |
¹ L1 = [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol] ² L2 = [1-(2-chloro-ethyl)-3,5-dimethyl-1H-pyrazole]
Table 2: Ring-Opening Polymerization of L-lactide Data sourced from references nih.govrsc.orgrsc.orgresearchgate.net
| Catalyst System | Temperature (°C) | Conversion (%) | MnGPC ( g/mol ) | Đ (Mw/Mn) |
| TiOiPr4 / furPz | 100 | - | 51,100 | 1.10 |
| TiOiPr4 / BuPz | Room Temp. | 99 | 10,700 | 1.14 |
| TiOiPr4 / MePz | 60 | 99 | 11,200 | 1.68 |
While homogeneous catalysts are prevalent, heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. A molybdenum(VI) complex, [MoO2Cl2(Hpto)]∙THF (where Hpto is 5-(2-pyridyl-1-oxide)tetrazole), serves as a precursor to a heterogeneous catalyst. mdpi.com Through hydrolysis and condensation, this complex transforms into an organic-inorganic hybrid material, [MoO3(Hpto)]·H2O. mdpi.com
This MoO3-based hybrid material acts as a stable and effective solid catalyst for the epoxidation of olefins using tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com It has shown particular efficacy in the conversion of bio-based olefins, such as various fatty acid methyl esters (e.g., methyl oleate) and the terpene limonene, achieving epoxide yields in the range of 85–100%. mdpi.com The catalyst is also effective for the oxidation of sulfides to their corresponding sulfoxides and sulfones. mdpi.com
Structure-Activity Relationships in Catalytic Systems
The relationship between the structure of a catalyst and its activity is fundamental to designing more efficient catalytic systems. For complexes derived from this compound and its analogs, both the metal center and the ligand architecture play crucial roles.
In the nickel-catalyzed ethylene oligomerization, the presence of the hydroxyl group in the [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol] ligand (L1) significantly influences the product distribution compared to a similar ligand without the OH group, [1-(2-chloro-ethyl)-3,5-dimethyl-1H-pyrazole] (L2). ug.edu.gh The catalyst derived from L1 produced a higher proportion of hexenes (43%) compared to the catalyst from L2 (10%). ug.edu.gh This suggests that the hydroxyl functionality interacts with the co-catalyst, altering the catalytic environment and thus the reaction outcome. ug.edu.gh
In the ROP of L-lactide, the nature of the substituent on the pyrazole ring directly impacts the catalytic activity of the TiOiPr4 system. rsc.org A study of various pyrazole derivatives revealed a clear trend in activity. For reactions in a toluene (B28343) solution, the order of activity was: furPz > BuPz > PhPz > MeOPz > HPz > MePz = thioPz > ClPz > pyPz > Tz. rsc.org This demonstrates that electronic and steric properties of the pyrazole ligand are key factors in modulating the catalytic performance.
Similar principles are observed in other catalytic systems. For instance, in the development of cobalt complexes for hydrogen evolution catalysis, the geometric placement of redox-active pyrazine (B50134) ligands within the coordination sphere has marked effects on the overpotential and efficiency of the proton reduction. ubc.caosti.gov This highlights the importance of precise ligand design in controlling the electronic structure and reactivity of the metal center. ubc.ca
Mechanism Investigations of Catalyzed Reactions
Understanding the reaction mechanism is crucial for optimizing catalysts and expanding their applications. For reactions catalyzed by pyrazole-based complexes, several mechanistic insights have been proposed.
The general catalytic cycle for many transition metal-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In this cycle, the metal catalyst shuttles between different oxidation states, for example, Palladium(0) and Palladium(II). youtube.comyoutube.com While not specific to this compound, this framework is fundamental to understanding many of the C-C bond-forming reactions where such ligands might be employed. youtube.comyoutube.com
In the case of L-lactide polymerization catalyzed by the TiOiPr4/pyrazole system, crystallographic evidence has been key. The crystal structure of a related complex, MePz2Ti2OiPr7, revealed a dinuclear titanium structure where two metal centers are bridged by the pyrazole ligand. rsc.orgresearchgate.net This structure supports a proposed mechanism involving the cooperative activation of the lactide monomer by the two adjacent titanium atoms, which enhances the polymerization rate. rsc.orgresearchgate.net
For reactions involving protic pyrazole ligands, a mechanism featuring proton-coupled electron transfer (PCET) has been proposed. nih.gov In the catalytic disproportionation of hydrazine (B178648), for example, the pyrazole NH group is thought to promote the cleavage of the N-N bond in the coordinated hydrazine by forming a hydrogen bond. nih.gov This demonstrates a cooperative role where the ligand is not merely a spectator but an active participant in the bond-breaking and bond-forming steps of the catalytic cycle. nih.gov
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Pyrazole-Ethanol Scaffolds
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh, requiring high temperatures and organic solvents. researchgate.net Recognizing the environmental impact, a significant push is underway to develop greener and more sustainable synthetic methodologies.
Future research will likely focus on the following areas:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques have already shown promise in accelerating the synthesis of pyrazole derivatives, often leading to higher yields in shorter reaction times. nih.gov Further exploration of these methods for pyrazole-ethanol scaffolds could lead to more environmentally friendly production processes.
Green Catalysts and Solvents: The use of biodegradable catalysts, such as L-proline, and environmentally benign solvents like water and ethanol (B145695), is a key aspect of green chemistry. mdpi.comnih.gov Research into novel, reusable, and non-toxic catalytic systems will be crucial for the sustainable synthesis of these compounds. researchgate.net Iron-catalyzed multicomponent reactions using biomass-derived alcohols as a primary feedstock are also a promising avenue. rsc.org
Catalyst-Free and Solvent-Free Reactions: An emerging area of interest is the development of synthetic protocols that eliminate the need for both catalysts and solvents, reducing waste and simplifying purification processes. apadana.ac.ir Techniques like grinding and reactions in reusable media such as ethylene (B1197577) glycol are being explored. researchgate.netapadana.ac.ir
A comparison of different synthetic methods for pyrazole derivatives highlights the advantages of greener approaches:
| Method | Conditions | Reaction Time | Yield | Reference |
| Conventional Heating | 80 °C | 1.4 hours | 80% | nih.gov |
| Microwave Irradiation | - | 25 minutes | 88% | nih.gov |
| Ultrasound-Assisted | Room Temperature | 10 minutes | 86-95% | mdpi.com |
| Catalyst-Free (Ethylene Glycol) | 100 °C | 80 minutes | 94% | apadana.ac.ir |
Exploration of Undiscovered Metal Complexes and Coordination Architectures
Pyrazole-based ligands are excellent chelators for a variety of metal ions, forming stable complexes with diverse geometries and nuclearities. researchgate.netnih.gov The hydroxyethyl (B10761427) group in 2-(5-Methyl-pyrazol-1-YL)-ethanol provides an additional coordination site, allowing for the formation of unique and potentially more complex architectures.
Future research in this area will likely involve:
Synthesis of Novel Metal Complexes: There is a vast and underexplored landscape of metal complexes that can be formed with pyrazole-ethanol ligands. researchgate.net Systematic studies involving a wide range of transition metals and lanthanides could reveal complexes with novel structural motifs and interesting electronic and magnetic properties. researchgate.netresearchgate.net
Control of Supramolecular Assembly: The hydrogen bonding capabilities of the pyrazole NH and the ethanol OH groups can be exploited to direct the self-assembly of metal complexes into higher-order structures, such as one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. nih.gov Understanding and controlling these non-covalent interactions is key to designing materials with specific properties.
Pincer-Type Ligands: The design of pincer-type pyrazole ligands, where the pyrazole units are held in a rigid framework, offers precise control over the coordination environment of the metal center. nih.gov This can lead to complexes with enhanced stability and reactivity, which are of interest for catalysis and materials science.
Integration of Advanced Computational Modeling for Predictive Ligand and Complex Design
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work and accelerate the discovery process. eurasianjournals.com
For this compound and its derivatives, computational modeling can be applied to:
Predict Ligand Properties and Reactivity: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, reactivity indices (like Fukui functions), and other molecular properties of pyrazole-ethanol ligands. nih.govresearchgate.net This information can help in predicting their coordination behavior and potential for biological activity.
Design and Screen Novel Ligands: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of pyrazole derivatives with their observed activities. nih.govnih.gov These models can then be used to virtually screen libraries of new compounds and prioritize the most promising candidates for synthesis. For instance, 2D-QSAR models have been used to design novel pyrazole derivatives with enhanced anti-cancer activity. nih.gov
Simulate Metal Complex Formation and Dynamics: Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes of pyrazole ligands with metal ions and biological targets. nih.govmdpi.com These simulations can help in understanding the stability of the resulting complexes and predicting their behavior in different environments.
Investigation of this compound in Emerging Fields of Chemical Science
The unique properties of pyrazole-ethanol scaffolds make them promising candidates for a variety of applications beyond their traditional use in medicinal chemistry.
Future research could explore their potential in:
Materials Science: Pyrazole derivatives are being investigated for their use in the development of novel materials. mdpi.com For example, their ability to form fluorescent metal complexes makes them suitable for applications in chemosensors for the detection of metal ions like Cu2+, Co2+, Ni2+, and Hg2+. mdpi.com The self-assembly properties of their metal complexes could also be harnessed to create functional materials with interesting optical or magnetic properties.
Chemical Sensing: The pyrazole ring system can be functionalized to create selective and sensitive chemical sensors. The nitrogen atoms in the pyrazole ring can act as binding sites for specific analytes, and the resulting interaction can be transduced into a measurable signal, such as a change in fluorescence or color.
Agrochemicals: Pyranopyrazoles, a class of compounds that can be synthesized from pyrazole derivatives, have shown potential as biodegradable agrochemicals. nist.gov Further research into the biological activity of this compound and its derivatives could lead to the development of new and more environmentally friendly pesticides and herbicides.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(5-methyl-pyrazol-1-yl)-ethanol derivatives?
Methodological Answer: Synthesis typically involves condensation reactions under reflux with ethanol as the solvent. For example:
- Ethanol concentration : 40% NaOH in 95% ethanol at room temperature (RT) for 8 hours yields intermediates (e.g., thiazolyl-pyrazolines) .
- Reflux duration : Heating under reflux for 2–5 hours in ethanol with hydrazine hydrate and KOH promotes cyclization (e.g., formation of pyrazole derivatives) .
- Workup : Post-reaction, acidification with HCl and crystallization from ethanol are critical for purity .
Q. How can researchers characterize the purity and structure of this compound derivatives?
Methodological Answer:
- Chromatography : TLC (e.g., silica gel, ethyl acetate/hexane) monitors reaction progress .
- Spectroscopy : ¹H NMR confirms substituent positions (e.g., methyl and pyrazole protons). IR identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., mean C–C bond length = 0.002–0.005 Å) .
Q. What solvent systems are effective for recrystallizing pyrazole-ethanol derivatives?
Methodological Answer:
- Ethanol-based systems : Ethanol alone or DMF–EtOH (1:1) mixtures yield high-purity crystals .
- Acidified ethanol : Glacial acetic acid with sodium acetate enhances crystallization of dihydropyrazole intermediates .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of pyrazole-ethanol derivatives in nucleophilic reactions?
Methodological Answer:
- DFT calculations : Optimize transition states to predict attack at the pyrazole N1 or N2 positions. For example, electron-withdrawing substituents on the pyrazole ring favor N1 reactivity .
- Thermodynamic frameworks : Calculate vaporization enthalpies or solvation free energies to model solvent effects (e.g., ethanol vs. acetic acid) .
Q. What strategies resolve contradictions in reaction yields for pyrazole-ethanol derivatives under similar conditions?
Methodological Answer:
- Parameter optimization : Vary catalyst loading (e.g., KOH vs. NaOH) and solvent ratios (e.g., 40% vs. 95% ethanol) to identify yield-limiting factors .
- Byproduct analysis : Use LC-MS to detect side products (e.g., over-alkylated species) and adjust stoichiometry .
Q. How do substituents on the pyrazole ring influence biological activity in antifungal or anticancer studies?
Methodological Answer:
- Bioactivity assays : Compare MIC (Minimum Inhibitory Concentration) values for derivatives with electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -CH₃) groups. For example, 5-methyl groups enhance membrane permeability in antifungal studies .
- SAR (Structure-Activity Relationship) : Correlate logP values (lipophilicity) with cytotoxicity using regression models .
Q. What mechanistic insights explain the stability of this compound under acidic conditions?
Methodological Answer:
- pH-dependent stability studies : Monitor degradation via HPLC at pH 1–7. Protonation of the pyrazole nitrogen increases resistance to hydrolysis .
- Kinetic isotope effects : Use deuterated ethanol (CD₃CD₂OD) to probe solvent participation in decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
